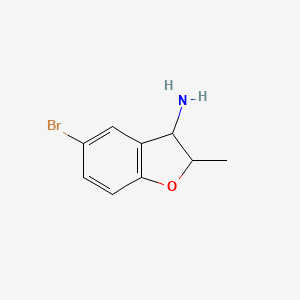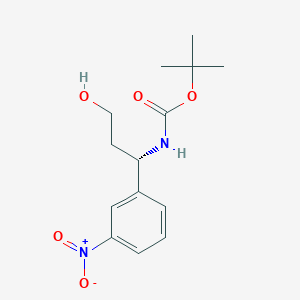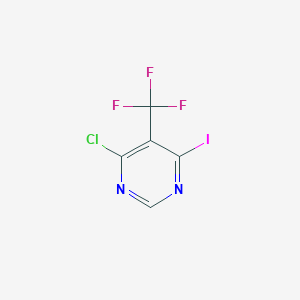
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with a chlorophenyl group, a methoxy group, and a phenyl group attached to an indole core.
Preparation Methods
The synthesis of (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chlorophenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.
Coupling Reactions: The final step involves coupling the substituted indole with a benzoyl chloride derivative to form the methanone structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium on carbon, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a probe for studying biological processes involving indole derivatives.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone involves its interaction with various molecular targets. The indole core allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects . The methoxy and chlorophenyl groups enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar compounds to (4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone include other indole derivatives such as:
(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone: This compound has a methyl group instead of a phenyl group, which may alter its biological activity and binding properties.
(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-2-yl)methanone: The position of the methanone group is different, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H16ClNO2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5-methoxy-3-phenylindol-1-yl)methanone |
InChI |
InChI=1S/C22H16ClNO2/c1-26-18-11-12-21-19(13-18)20(15-5-3-2-4-6-15)14-24(21)22(25)16-7-9-17(23)10-8-16/h2-14H,1H3 |
InChI Key |
STUHBKOVTPXZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)






